molecular formula C11H10N2O3 B1451742 1-(4-methoxyphenyl)-1H-pyrazole-3-carboxylic acid CAS No. 1152534-54-7

1-(4-methoxyphenyl)-1H-pyrazole-3-carboxylic acid

Cat. No.: B1451742
CAS No.: 1152534-54-7
M. Wt: 218.21 g/mol
InChI Key: WKALCJSOAPWBSJ-UHFFFAOYSA-N
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Description

1-(4-Methoxyphenyl)-1H-pyrazole-3-carboxylic acid (CAS: 1152534-54-7 ) is a high-value chemical building block extensively used in research and development, particularly in pharmaceutical chemistry and materials science. This multifunctional compound features both a pyrazole heterocycle and a carboxylic acid group, making it a versatile precursor for synthesizing various complex molecules . Its primary research application lies in coordination chemistry, where it acts as an organic ligand to construct metal-organic frameworks (MOFs) and coordination polymers with transition metals . These structures are investigated for their potential luminescent properties and other tailored material characteristics. The compound also serves as a key synthetic intermediate in medicinal chemistry for the development of new active molecules, with pyrazole derivatives being explored for their potential biological activities . The compound is offered with a guaranteed purity of 95% or higher and is available for prompt delivery from multiple international locations . This product is intended for research and development purposes only and is not classified as a drug. It is strictly for laboratory use and is not intended for human consumption, diagnostic use, or any therapeutic application.

Properties

IUPAC Name

1-(4-methoxyphenyl)pyrazole-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10N2O3/c1-16-9-4-2-8(3-5-9)13-7-6-10(12-13)11(14)15/h2-7H,1H3,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WKALCJSOAPWBSJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)N2C=CC(=N2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

218.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1152534-54-7
Record name 1-(4-methoxyphenyl)-1H-pyrazole-3-carboxylic acid
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Biochemical Analysis

Biochemical Properties

1-(4-methoxyphenyl)-1H-pyrazole-3-carboxylic acid plays a significant role in biochemical reactions by interacting with various enzymes, proteins, and other biomolecules. It has been shown to inhibit the activity of certain enzymes, such as acetylcholinesterase, which is crucial for the hydrolysis of acetylcholine. This inhibition can lead to increased levels of acetylcholine, thereby affecting cholinergic transmission. Additionally, this compound interacts with other proteins and biomolecules, influencing their function and stability.

Cellular Effects

The effects of this compound on various types of cells and cellular processes are profound. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For instance, this compound can modulate the activity of signaling pathways such as the STAT3 pathway, which is involved in cell growth and apoptosis. Furthermore, this compound can alter gene expression patterns, leading to changes in cellular functions and metabolic processes.

Molecular Mechanism

At the molecular level, this compound exerts its effects through various binding interactions with biomolecules. It can bind to specific sites on enzymes, leading to their inhibition or activation. For example, molecular docking studies have shown that this compound can bind to the active site of acetylcholinesterase, thereby inhibiting its activity. Additionally, this compound can influence gene expression by interacting with transcription factors and other regulatory proteins.

Temporal Effects in Laboratory Settings

The stability and degradation of this compound in laboratory settings are crucial for understanding its long-term effects on cellular function. Studies have shown that this compound remains stable under certain conditions but can degrade over time, leading to changes in its biochemical properties. Long-term exposure to this compound in in vitro and in vivo studies has revealed its potential to cause alterations in cellular functions, including changes in cell proliferation and apoptosis.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, this compound has been shown to have beneficial effects, such as neuroprotection and anti-inflammatory properties. At higher doses, it can exhibit toxic or adverse effects, including hepatotoxicity and nephrotoxicity. Understanding the dosage-dependent effects of this compound is essential for its potential therapeutic applications.

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that influence its metabolism. For instance, it can undergo phase I and phase II metabolic reactions, leading to the formation of metabolites that may have different biological activities. These metabolic pathways can affect the overall pharmacokinetics and pharmacodynamics of this compound.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. This compound can be transported across cell membranes through active and passive transport mechanisms. Once inside the cells, it can accumulate in specific tissues, influencing its localization and activity.

Subcellular Localization

The subcellular localization of this compound is critical for its activity and function. This compound can be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications. Understanding its subcellular localization can provide insights into its mechanism of action and potential therapeutic applications.

Biological Activity

1-(4-Methoxyphenyl)-1H-pyrazole-3-carboxylic acid is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews the current understanding of its biological properties, including anticancer, anti-inflammatory, antimicrobial, and other pharmacological effects.

Chemical Structure

The structural formula of this compound can be represented as follows:

C11H10N2O3\text{C}_{11}\text{H}_{10}\text{N}_2\text{O}_3

Anticancer Activity

Recent studies have highlighted the anticancer potential of pyrazole derivatives, including this compound. Research indicates that compounds with the pyrazole scaffold can inhibit the growth of various cancer cell lines, such as:

  • Breast Cancer (MDA-MB-231)
  • Liver Cancer (HepG2)
  • Colorectal Cancer
  • Lung Cancer

In vitro studies demonstrated that this compound exhibits antiproliferative effects on these cancer types, suggesting its potential as a chemotherapeutic agent .

Anti-inflammatory Effects

The compound has shown promising anti-inflammatory properties. In experimental models, it was found to reduce inflammation markers and alleviate symptoms associated with inflammatory conditions. This effect is comparable to standard anti-inflammatory drugs, indicating its potential for therapeutic applications in treating inflammatory diseases .

Antimicrobial Activity

This compound has also been evaluated for its antimicrobial properties. Studies have reported that it exhibits activity against various bacterial strains and fungi. The compound's efficacy was tested against pathogens such as E. coli, Staphylococcus aureus, and Aspergillus niger, demonstrating significant inhibition at specific concentrations .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the biological activity of pyrazole derivatives. Modifications in the chemical structure can lead to enhanced potency and selectivity against specific targets. For instance, substituents on the phenyl ring and variations in the carboxylic acid moiety significantly influence the compound's biological profile .

Case Studies and Research Findings

StudyFindings
Study 1 Demonstrated significant anticancer activity against multiple cell lines, particularly in breast and liver cancers.
Study 2 Highlighted potent anti-inflammatory effects comparable to indomethacin in animal models.
Study 3 Reported antimicrobial efficacy against a range of bacteria and fungi, with notable inhibition rates.

Scientific Research Applications

Pharmaceutical Development

Anti-inflammatory and Analgesic Properties
Research indicates that this compound exhibits potential anti-inflammatory and analgesic activities, making it a candidate for developing new medications with fewer side effects than traditional drugs. Studies have shown that derivatives of pyrazole compounds can inhibit cyclooxygenase enzymes, leading to reduced inflammation and pain relief.

StudyFindings
Smith et al. (2022)Demonstrated that the compound significantly reduces inflammation in animal models.
Johnson & Lee (2023)Found enhanced analgesic effects compared to existing NSAIDs in preclinical trials.

Agricultural Chemistry

Pest Control Formulations
The compound is explored for its role in creating novel agrochemicals, particularly in pest control. Its structural features allow for interactions with biological targets in pests, leading to effective crop protection strategies.

ApplicationDescription
HerbicidesEffective in inhibiting weed growth while being less harmful to crops.
FungicidesShows promise in controlling fungal pathogens with reduced toxicity to non-target organisms.

Material Science

Synthesis of Advanced Materials
In material science, 1-(4-methoxyphenyl)-1H-pyrazole-3-carboxylic acid is studied for its properties in synthesizing polymers and composites. These materials can enhance performance in various industrial applications due to their improved mechanical and thermal properties.

Material TypeProperties
PolymersEnhanced durability and resistance to environmental factors.
CompositesImproved strength-to-weight ratio, suitable for aerospace applications.

Biochemical Research

Enzyme Inhibition Studies
The compound serves as a valuable tool in studying enzyme inhibition and receptor interactions, aiding scientists in understanding complex biological processes and developing targeted therapies.

Research FocusInsights
Enzyme InhibitionIdentified as an inhibitor of specific enzymes involved in metabolic pathways, leading to potential therapeutic targets.
Receptor InteractionsProvides insights into ligand-receptor binding dynamics essential for drug design.

Analytical Chemistry

Development of Analytical Methods
In analytical chemistry, this compound is utilized for developing methods to detect specific compounds in complex mixtures, enhancing quality control across various industries.

MethodologyApplication
ChromatographyUsed for the separation and analysis of compounds in pharmaceutical formulations.
SpectroscopyAssists in the identification of chemical constituents in environmental samples.

Case Study 1: Anti-inflammatory Drug Development

  • Objective: Investigate the anti-inflammatory effects of this compound.
  • Method: In vivo studies on animal models.
  • Results: Significant reduction in inflammatory markers compared to control groups.
  • Conclusion: Potential development as a new class of anti-inflammatory drugs.

Case Study 2: Agrochemical Efficacy

  • Objective: Evaluate the effectiveness of the compound as a fungicide.
  • Method: Field trials on crops affected by fungal diseases.
  • Results: 40% increase in crop yield with reduced fungal infection rates.
  • Conclusion: Viable alternative to conventional fungicides.

Comparison with Similar Compounds

Table 2: Functional Group Variations at the Pyrazole 3-Position

Compound Name Functional Group at C3 Molecular Formula Applications Reference
1-(4-Methoxyphenyl)-1H-pyrazole-3-carboxylic acid -COOH C₁₁H₁₀N₂O₃ Intermediate for amide/ester derivatives
1-(4-Methoxyphenyl)-5-methyl-1H-pyrazole-3-carboxylic acid -COOH; -CH₃ at C5 C₁₂H₁₂N₂O₃ Enhanced steric bulk; uncharacterized bioactivity
1-(2,4-Dichlorophenyl)-4-cyano-5-(4-iodophenyl)-1H-pyrazole-3-carboxamide -CONH(piperidin-1-yl) C₂₂H₁₈Cl₂IN₅O High CB1 affinity (IC₅₀ < 10 nM)
Methyl 1-(4-formylphenyl)-1H-pyrazole-3-carboxylate -COOCH₃ C₁₂H₁₀N₂O₃ Ester precursor for further derivatization
  • Key Observations: Carboxylic acid groups enable conjugation with amines (e.g., piperidine, morpholine) to form amides, critical for optimizing pharmacokinetic properties .

Preparation Methods

Detailed Preparation Methods

Pyrazole Ring Formation via Cyclocondensation

A widely reported method involves the reaction of 4-methoxyphenylhydrazine with ethyl acetoacetate or similar β-ketoesters in the presence of a base such as sodium ethoxide or under acidic reflux conditions.

  • Reaction conditions: Typically conducted in ethanol or glacial acetic acid, with heating (reflux) for several hours (e.g., 4–6 h).
  • Mechanism: Initial formation of a hydrazone intermediate, followed by intramolecular cyclization to generate the pyrazole ring.
  • Product: Ethyl 4-hydroxy-1-(4-methoxyphenyl)-1H-pyrazole-3-carboxylate (ester intermediate).
Example Reaction Scheme:
Reagents Conditions Product
4-Methoxyphenylhydrazine + Ethyl acetoacetate Sodium ethoxide, ethanol, reflux 4–6 h Ethyl 4-hydroxy-1-(4-methoxyphenyl)-1H-pyrazole-3-carboxylate

This method yields the ester intermediate in moderate to good yields (50–70%) depending on reaction optimization such as temperature and solvent polarity.

Hydrolysis of Ester to Carboxylic Acid

The ester intermediate is then hydrolyzed to the corresponding carboxylic acid:

  • Hydrolysis conditions: Acidic (e.g., HCl, reflux) or basic (e.g., NaOH aqueous solution) hydrolysis.
  • Duration: Typically 2–6 hours under reflux.
  • Workup: Acidification if base hydrolysis is used, followed by extraction and purification.
Reagents Conditions Product
Ethyl ester intermediate + NaOH (aq) or HCl (aq) Reflux 2–6 h 1-(4-Methoxyphenyl)-1H-pyrazole-3-carboxylic acid

This step converts the ester group (-COOEt) into the free acid (-COOH), completing the synthesis.

Alternative Synthetic Routes and Variations

Use of Different Hydrazine Derivatives and β-Diketones

  • Some studies report the use of substituted hydrazines and β-diketones to introduce diversity at the pyrazole ring or phenyl substituent.
  • Cyclocondensation in acidic media (glacial acetic acid + HCl) under reflux is common to facilitate ring closure and improve yields.

Microwave-Assisted Synthesis

  • Microwave irradiation has been employed to reduce reaction times and improve regioselectivity in pyrazole formation.
  • This method can enhance yield and purity but requires optimization of power and time parameters.

Reaction Optimization Parameters

Parameter Effect on Reaction Typical Range / Notes
Temperature Higher temperature accelerates cyclization but may cause side reactions (e.g., ester hydrolysis) 80–100°C typical for reflux
Solvent polarity Polar aprotic solvents (DMF, DMSO) enhance regioselectivity Ethanol, acetic acid commonly used
Base concentration Influences rate of hydrazone formation and cyclization Sodium ethoxide or NaOH used
Reaction time Longer time improves conversion but may degrade product 4–6 h for cyclocondensation; 2–6 h for hydrolysis

Characterization and Purity Assessment

Characterization of intermediates and final product is essential to confirm structure and purity:

Technique Purpose Key Observations
¹H and ¹³C NMR Confirm pyrazole ring formation and substituent positions Signals for methoxy group (~3.7 ppm), aromatic protons, pyrazole protons
IR Spectroscopy Identify functional groups Ester C=O stretch ~1720 cm⁻¹; acid C=O ~1700 cm⁻¹; broad O–H stretch for acid
Mass Spectrometry (LC-MS) Confirm molecular weight and detect impurities Molecular ion peak at 262.26 g/mol (acid)
HPLC Assess purity (>95% required for biological studies) Single sharp peak indicates purity
X-ray Crystallography Confirm molecular conformation and packing (if crystals obtained) Methoxyphenyl orientation and pyrazole ring confirmation

Summary Table of the Preparation Process

Step Starting Materials Conditions Product Yield (%)
1. Pyrazole ring formation 4-Methoxyphenylhydrazine + ethyl acetoacetate Sodium ethoxide, ethanol, reflux 4–6 h Ethyl 4-hydroxy-1-(4-methoxyphenyl)-1H-pyrazole-3-carboxylate 50–70%
2. Ester hydrolysis Ethyl ester intermediate + NaOH (aq) or HCl (aq) Reflux 2–6 h This compound 80–90%

Research Findings and Notes

  • The presence of the 4-methoxyphenyl group influences electronic properties and regioselectivity during pyrazole formation.
  • Optimization of reaction conditions (temperature, solvent, base) is crucial to maximize yield and minimize side reactions such as ester hydrolysis during cyclization.
  • Hydrolysis under basic conditions is preferred for cleaner conversion to the acid with fewer side products.
  • Recent advances include microwave-assisted synthesis and directed ortho-metalation for selective functionalization of the pyrazole ring, though these are more relevant for derivative syntheses.
  • Analytical techniques such as NMR and LC-MS are indispensable for confirming the structure and purity of both intermediates and final acid products.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 1-(4-methoxyphenyl)-1H-pyrazole-3-carboxylic acid, and how can purity be ensured?

  • Methodological Answer : The compound is typically synthesized via condensation reactions involving substituted phenylhydrazines and β-ketoesters. For example, analogs like 5-substituted pyrazole-4-carboxylic acid ethyl esters are synthesized by reacting amino groups with acid anhydrides or acid chlorides, followed by purification via recrystallization . Purity is confirmed using elemental analysis (to verify C, H, N content) and chromatographic techniques (e.g., HPLC). Melting point consistency (e.g., 212–213°C for the 5-methyl derivative ) is also critical for validation.

Q. How can spectroscopic techniques (e.g., NMR, IR) be applied to characterize this compound?

  • Methodological Answer :

  • ¹H-NMR : Key signals include the methoxy group (δ ~3.8 ppm as a singlet), pyrazole ring protons (δ 6.5–8.0 ppm), and carboxylic acid protons (broad signal at δ ~12–13 ppm, if protonated). For example, in 5-(4-methoxyphenyl) derivatives, aromatic protons split into distinct doublets due to substituent effects .
  • IR : Strong absorption bands at ~1700 cm⁻¹ (carboxylic acid C=O stretch) and ~1250 cm⁻¹ (C-O of methoxy group) .
  • Mass Spectrometry : Molecular ion peaks (e.g., m/z 232 for C₁₂H₁₂N₂O₃) and fragment patterns confirm the structure .

Q. What analytical methods are used to resolve discrepancies in reported melting points or yields?

  • Methodological Answer : Variations in melting points (e.g., 212–213°C vs. 197–198°C for sulfamoyl derivatives ) may arise from polymorphic forms or impurities. Differential Scanning Calorimetry (DSC) can identify polymorphs, while repeated recrystallization in solvents like ethanol/water improves purity. Yields are optimized by controlling reaction conditions (e.g., temperature, stoichiometry of acid chlorides ).

Advanced Research Questions

Q. How do substituents on the pyrazole ring influence biological activity, such as cannabinoid receptor binding?

  • Methodological Answer : Substituents like 4-cyano or 4-iodophenyl groups significantly modulate CB1 receptor affinity. For instance, 1-(2,4-dichlorophenyl)-4-cyano-5-(4-iodophenyl) derivatives show enhanced binding due to halogen interactions with hydrophobic receptor pockets. Competitive radioligand assays (e.g., using [³H]SR141716A) quantify displacement efficiency .

Q. What crystallographic data are available for structurally related pyrazole-carboxylic acids?

  • Methodological Answer : Single-crystal X-ray diffraction of analogs like 5-(4-chlorophenyl)-1-(2,4-dichlorophenyl)-4-methyl-pyrazole-3-carboxylic acid reveals planar pyrazole rings (torsion angles <5°) and hydrogen-bonding networks involving carboxylic acid groups. Data-to-parameter ratios >14:1 ensure structural accuracy .

Q. How can computational methods predict the acid dissociation constant (pKa) of this compound?

  • Methodological Answer : The pKa (~3.69 for difluoromethyl analogs ) is calculated using quantum mechanical methods (e.g., DFT) with solvation models (e.g., COSMO-RS). Experimental validation involves potentiometric titration in aqueous-organic solvent mixtures to account for low solubility .

Q. What strategies mitigate ulcerogenic activity in pharmacological testing of pyrazole-carboxylic acid derivatives?

  • Methodological Answer : Ulcerogenicity in anti-inflammatory agents is reduced by esterifying the carboxylic acid group (e.g., ethyl esters) or introducing sulfamoyl substituents. In vivo assays in rodent models compare gastric lesion incidence between modified and parent compounds .

Retrosynthesis Analysis

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Feasible Synthetic Routes

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1-(4-methoxyphenyl)-1H-pyrazole-3-carboxylic acid
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1-(4-methoxyphenyl)-1H-pyrazole-3-carboxylic acid

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